Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate is a chemical compound with the CAS Number: 1281872-59-0 . It has a molecular weight of 278.39 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H26N2O2/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)6-4-13(12-17)5-7-16/h13H,4-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 278.39 . The compound is typically stored at room temperature .Scientific Research Applications
Key Intermediate in Pharmacologically Important Syntheses
Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate serves as a key intermediate in the synthesis of pharmacologically significant compounds. For example, it is used in the stereoselective synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5,5]undecan-2-one, a vital intermediate for synthesizing the alkaloid perhydrohistrionicotoxin, known for its pharmacological importance (Ibuka et al., 1981).
Advancements in Spirocyclic Compound Synthesis
The chemical synthesis of spirocyclic compounds has been advanced through the use of this compound. Notably, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been developed. These methods provide a convenient entry point for novel compounds that complement the chemical space of piperidine ring systems, suggesting the versatility of such spirocyclic compounds in chemical synthesis (Meyers et al., 2009).
Polymer Stabilization and Antioxidant Properties
In the field of polymer science, derivatives of this compound, like 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, have been used as effective stabilizers and antioxidants. These compounds demonstrate synergistic stabilizing effects in combination with thiopropionate type antioxidants, indicating their significance in enhancing the durability and longevity of polymer materials (Yachigo et al., 1992).
Development of Novel Pharmaceutical Compounds
The this compound framework has also been utilized in the development of novel pharmaceutical compounds, such as CCR8 antagonists. These compounds show potential in treating chemokine-mediated diseases, especially respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Safety and Hazards
The compound has been labeled with the exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)6-4-13(12-17)5-7-16/h13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPKZVLAVUVOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C#N)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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